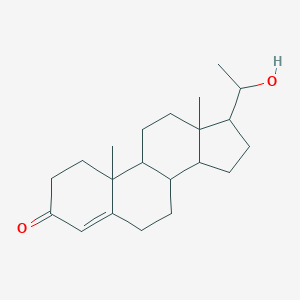

(20S)-20-Hydroxypregn-4-en-3-one

説明

Enzymatic Conversion of Progesterone (B1679170) to (20S)-20-Hydroxypregn-4-en-3-one

The primary mechanism for the synthesis of this compound is the reduction of progesterone. This reaction is catalyzed by specific enzymes that target the ketone group at the C20 position of the progesterone molecule.

The key enzyme responsible for the conversion of progesterone to this compound is 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.govnih.gov This enzyme belongs to the aldo-keto reductase (AKR) superfamily, with the specific isoform AKR1C1 being a major player in humans. rupahealth.comnih.govnih.gov 20α-HSD catalyzes the reduction of the 20-keto group of progesterone to a 20α-hydroxyl group, resulting in the formation of the less potent metabolite, this compound. nih.gov This enzymatic action is crucial for modulating progesterone's effects in various tissues. rupahealth.com The expression and activity of 20α-HSD are tightly regulated, particularly during events like parturition, where a decrease in progesterone activity is required. wikipedia.org

The biosynthesis of this compound is localized to specific tissues and cell types, as demonstrated in various research models. The corpus luteum and the placenta are primary sites of its production. nih.gov Studies in porcine models have shown high expression of 20α-HSD mRNA in the placenta on day 30 of pregnancy and in the ovary during the pre-parturition period. nih.gov The 20α-HSD protein was prominently found in the large luteal cells of the ovary. nih.gov Furthermore, the protein is highly expressed in the glandular epithelial cells of the endometrium and the luminal epithelial cells of the uterus in pigs. nih.gov In cattle, 20α-HSD mRNA and protein are co-localized in large luteal cells, the placenta, and the endometrium during early pregnancy, suggesting a role in maintaining early gestation. nih.gov In humans, the myometrium also shows significant AKR1C1 expression, which increases during term labor, indicating a role in local progesterone metabolism to facilitate birth. nih.govnih.gov

| Research Model | Tissue/Cell Type | Key Findings | Reference |

| Porcine | Placenta | Highest 20α-HSD mRNA expression on day 30 of pregnancy. | nih.gov |

| Porcine | Ovary (Large Luteal Cells) | High 20α-HSD protein localization. | nih.gov |

| Porcine | Endometrium/Uterus | High expression of 20α-HSD protein in glandular and luminal epithelial cells. | nih.gov |

| Bovine | Ovary (Large Luteal Cells) | Co-localization of 20α-HSD mRNA and protein during early pregnancy. | nih.gov |

| Bovine | Placenta | Presence of 20α-HSD mRNA and protein during early pregnancy. | nih.gov |

| Bovine | Endometrium | Presence of 20α-HSD mRNA and protein during early pregnancy. | nih.gov |

| Human | Myometrium | Increased AKR1C1 expression with term labor. | nih.govnih.gov |

Interconversion of this compound with Progesterone

The metabolic pathway is not a one-way street. This compound can be converted back to the more potent progesterone, allowing for a dynamic regulation of progestational activity.

The oxidation of the 20α-hydroxyl group of this compound back to a ketone, thereby reforming progesterone, is catalyzed by enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2). wikipedia.org This enzyme is expressed in tissues like the human endometrium and cervix. wikipedia.org The ability of HSD17B2 to activate this compound to progesterone adds another layer of control to steroid hormone action. nih.gov

Position of this compound within Broader Steroidogenic Pathways

This compound is an integral part of the complex network of steroid hormone metabolism. wikipedia.org Its formation and further conversion are steps within the broader steroidogenic pathways that regulate a wide array of physiological functions.

While the primary focus is often on the interconversion with progesterone, this compound can also be a precursor for other downstream metabolites. The specific pathways and resulting metabolites can vary depending on the tissue and the enzymatic milieu present. Further research is ongoing to fully elucidate the complete metabolic fate of this important steroid.

Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBRUCCWZPSBFC-RXRZZTMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904767 | |

| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-14-2, 145-15-3 | |

| Record name | 20α-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-20-hydroxypregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (20S)-20-hydroxypregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45630A64AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 131 °C | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways of 20s 20 Hydroxypregn 4 En 3 One

Position of (20S)-20-Hydroxypregn-4-en-3-one within Broader Steroidogenic Pathways

Precursor Compounds in Steroidogenesis

The biosynthesis of this compound, also known as 20α-hydroxyprogesterone, is an integral part of the broader metabolic network of steroidogenesis. wikipedia.orgbenthamdirect.comnih.gov This process involves a series of enzymatic modifications of a common precursor molecule, leading to a diverse array of steroid hormones. The primary and most direct precursor to this compound is progesterone (B1679170). benthamdirect.comsmolecule.com

The formation of this compound from progesterone is a reduction reaction catalyzed by specific enzymes. This conversion involves the reduction of the ketone group at the C20 position of the progesterone molecule to a hydroxyl group, resulting in the (20S) stereoisomer. wikipedia.org This reaction is primarily facilitated by enzymes belonging to the aldo-keto reductase (AKR) superfamily, specifically 20α-hydroxysteroid dehydrogenases (20α-HSDs). wikipedia.org Identified enzymes that catalyze this transformation include AKR1C1, AKR1C2, and AKR1C3. wikipedia.org The reaction is reversible, with 20α-HSDs and other enzymes such as HSD17B2 capable of converting this compound back into progesterone. wikipedia.org This bioconversion occurs in various tissues, notably the corpus luteum and the placenta. nih.gov

While progesterone is the immediate precursor, its own synthesis originates from cholesterol through a series of steps. Cholesterol is converted to pregnenolone, which is then metabolized to progesterone, a crucial branch point in steroid hormone synthesis. From progesterone, pathways diverge to produce mineralocorticoids, glucocorticoids, androgens, estrogens, and metabolites like this compound.

Another significant steroid in these pathways is 17α-hydroxyprogesterone, which is formed by the hydroxylation of progesterone. While not a direct precursor in the same manner as progesterone, its metabolism can lead to related dihydroxypregnane derivatives. researchgate.net Studies have shown that the metabolism of 17α-hydroxyprogesterone primarily involves the reduction of its A-ring and the 20-ketone, leading to various pregnanetriol (B129160) isomers. oup.com

The following table summarizes the key precursor compounds in the biosynthesis of this compound.

| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis |

| Progesterone | C₂₁H₃₀O₂ | 314.46 | The primary and direct precursor, converted by 20α-HSD enzymes. wikipedia.orgbenthamdirect.comsmolecule.com |

| Pregnenolone | C₂₁H₃₂O₂ | 316.48 | An upstream precursor to progesterone in the main steroidogenesis pathway. |

| Cholesterol | C₂₇H₄₆O | 386.65 | The initial substrate for the synthesis of all steroid hormones, including pregnenolone. |

Metabolic Fates and in Vivo Transformations of 20s 20 Hydroxypregn 4 En 3 One

Identification as a Human and Mammalian Metabolite in Research

(20S)-20-Hydroxypregn-4-en-3-one is a naturally occurring and biologically active metabolite of progesterone (B1679170) found in humans and other mammals. smolecule.comnih.gov It is formed from progesterone through the action of the enzyme 20α-hydroxysteroid dehydrogenase, a process that occurs in tissues such as the corpus luteum and the placenta. nih.gov Its presence has been confirmed in various human tissues, including the placenta and testis. nih.gov In scientific research, it serves as a crucial reference standard for analytical techniques and as a tool to study steroid metabolism and its physiological roles. smolecule.com

Further Reductions and Derivatizations in Metabolic Research

The metabolism of this compound involves several further transformations, including reduction and conjugation reactions.

Formation of 5α-Reduced Metabolites

Research has demonstrated that this compound can be converted to 5α-reduced metabolites in various tissues. For instance, in the rat medial basal hypothalamus, it is metabolized to 20α-hydroxy-5α-pregnan-3-one and subsequently to 5α-pregnane-3α,20α-diol. nih.gov Similarly, in vitro studies with rat uterine tissue have identified 20β-hydroxy-5α-pregnan-3-one and 5α-pregnane-3α,20β-diol as metabolites, indicating the presence of 5α-reductase activity in this tissue. nih.gov The enzyme 5α-reductase is responsible for the NADPH-dependent reduction of the double bond at the C4-C5 position of the steroid nucleus. mdpi.com

Glucuronidation and Sulfation Processes

While specific details on the glucuronidation and sulfation of this compound are not extensively detailed in the provided search results, these are common metabolic pathways for steroids. These conjugation reactions increase the water solubility of the steroid, facilitating its excretion from the body.

Comparative Metabolism across Species and Biological Systems

The metabolism of this compound shows variations across different species and biological systems. In rats, the uterus possesses 20β-hydroxy-steroid-oxidoreductase, which can convert the 20β-epimer back to progesterone, highlighting a potential for local regulation of progestin activity. nih.gov The rat uterus also demonstrates the presence of 5β-reductase, leading to the formation of 20β-hydroxy-5β-pregnan-3-one, a metabolite with a 5β(H)-configuration. nih.gov

In rabbits, the liver is a key site for the metabolism of this steroid. nih.gov Studies have shown the biotransformation of 20α-hydroxypregn-4-en-3-one in the rabbit liver, leading to the biosynthesis of other steroid metabolites. nih.gov

Near term in pregnant rats, there is a significant increase in the metabolic clearance rate of both progesterone and 20α-hydroxypregn-4-en-3-one. nih.gov This, combined with changes in production rates, leads to a fall in progesterone and a rise in 20α-hydroxypregn-4-en-3-one blood concentrations, suggesting a dynamic regulation of their metabolism during pregnancy. nih.gov

Table of Metabolites:

| Precursor Compound | Metabolite | Enzyme/Process | Species/Tissue |

| Progesterone | This compound | 20α-hydroxysteroid dehydrogenase | Human (Corpus Luteum, Placenta) |

| This compound | 20α-hydroxy-5α-pregnan-3-one | 5α-reductase | Rat (Medial Basal Hypothalamus) |

| 20α-hydroxy-5α-pregnan-3-one | 5α-pregnane-3α,20α-diol | Not specified | Rat (Medial Basal Hypothalamus) |

| [4-14C]20β-hydroxy-4-pregnen-3-one | 20β-hydroxy-5α-pregnan-3-one | 5α-reductase | Rat (Uterus) |

| [4-14C]20β-hydroxy-4-pregnen-3-one | 5α-pregnane-3α,20β-diol | Not specified | Rat (Uterus) |

| [4-14C]20β-hydroxy-4-pregnen-3-one | 20β-hydroxy-5β-pregnan-3-one | 5β-reductase | Rat (Uterus) |

Enzymatic Studies and Characterization of 20s 20 Hydroxypregn 4 En 3 One Reactivity

Substrate Specificity for Hydroxysteroid Dehydrogenases

(20S)-20-Hydroxypregn-4-en-3-one is primarily known as a product of progesterone (B1679170) reduction catalyzed by 20α-hydroxysteroid dehydrogenases (20α-HSDs). wikipedia.org These enzymes, belonging to the aldo-keto reductase (AKR) superfamily, exhibit specificity for the C20 position of progesterone, converting the potent progestin into its less active metabolite, this compound. nih.govpnas.org

Several isoforms of 20α-HSD have been identified, including AKR1C1, AKR1C2, and AKR1C3, all of which can catalyze this conversion. wikipedia.org Additionally, the 17β-hydroxysteroid dehydrogenase (HSD17B1) has also been shown to form this compound from progesterone. wikipedia.org Conversely, this compound can be converted back to progesterone by these same 20α-HSDs and by another 17β-hydroxysteroid dehydrogenase, HSD17B2. wikipedia.org

Research has also demonstrated that 20α-HSD can act on other steroid substrates. For instance, in mice, adrenal 20α-HSD has been found to catabolize 11-deoxycorticosterone in addition to its activity on progesterone. oup.comnih.gov This indicates a broader substrate specificity for the enzyme beyond just progesterone.

Studies involving the creation of chimeric enzymes by replacing loops in 3α-HSD with those from 20α-HSD have provided insights into the structural basis of substrate specificity. These experiments successfully converted a 3α-HSD into a stereospecific 20α-HSD, highlighting the critical role of specific protein loops in determining which steroid substrate binds and how it is oriented for catalysis. pnas.org

| Enzyme Family | Specific Enzymes | Substrate(s) | Product(s) |

| 20α-Hydroxysteroid Dehydrogenases (20α-HSD) | AKR1C1, AKR1C2, AKR1C3 | Progesterone, 11-Deoxycorticosterone | This compound |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | HSD17B1 | Progesterone | This compound |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | HSD17B2 | This compound | Progesterone |

Kinetic Analyses of Enzymes Involved in this compound Metabolism

Kinetic studies of 20α-HSD have provided quantitative measures of its efficiency in metabolizing progesterone to this compound. The catalytic efficiency is often expressed as the kcat/Km ratio. For the conversion of progesterone, recombinant mouse adrenal 20α-HSD has been used to determine these kinetic parameters. oup.com

In one study, the conversion of 3α-HSD to 20α-HSD through loop chimeras resulted in a dramatic shift in catalytic efficiency. The final chimeric enzyme, with three loops from 20α-HSD, exhibited a kcat/Km for the reduction of progesterone that was significantly altered, demonstrating a successful switch in enzyme specificity. pnas.org Specifically, one of the chimeric enzymes (Lp-AC) displayed both 3α- and 20α-HSD activity, with a kcat of 3.3 min⁻¹ and a Km of 1.3 x 10⁻⁴ M for the conversion of this compound to progesterone. pnas.org

Further kinetic analyses have also been performed on the 20S proteasome, a different enzyme complex, which can be modulated by various compounds. While not directly metabolizing this compound, these studies reveal the complex kinetics of enzymes that can be influenced by steroid-like molecules, often showing hysteretic behavior and substrate inhibition. nih.gov

| Enzyme | Substrate | kcat (min⁻¹) | Km (M) | kcat/Km (min⁻¹·M⁻¹) |

| Chimeric 3α-HSD (Lp-AC) | This compound | 3.3 | 1.3 x 10⁻⁴ | 2.6 x 10⁴ |

Modulation of Enzyme Activity by this compound

This compound itself can modulate the activity of other enzymes. It has been shown to act as an aromatase inhibitor, thereby inhibiting the production of estrogen in breast tissue in vitro. wikipedia.org This suggests a role for this progesterone metabolite in regulating estrogen biosynthesis.

Furthermore, studies on the 20S proteasome have shown that its activity can be modulated by various small molecules. mdpi.com While direct modulation by this compound on the 20S proteasome has not been detailed, the principle that steroid-like molecules can act as allosteric modulators of enzyme activity is well-established. mdpi.com

The expression of 20α-HSD, the enzyme responsible for producing this compound, is itself subject to regulation. Pro-inflammatory signals have been shown to induce 20α-HSD expression in myometrial cells, leading to increased local metabolism of progesterone. nih.gov This upregulation is considered a key mechanism for functional progesterone withdrawal during labor. nih.govnih.govnih.gov

| Enzyme | Modulator | Effect |

| Aromatase | This compound | Inhibition of estrogen production |

| 20α-Hydroxysteroid Dehydrogenase | Pro-inflammatory signals | Upregulation of expression |

Microbial Transformation Studies and Hydroxylation Patterns

Microorganisms, particularly fungi and bacteria, are known to perform a variety of steroid transformations, including hydroxylations at positions that are difficult to achieve through chemical synthesis. slideshare.net These biotransformations are of significant interest for the production of valuable steroid derivatives. nih.gov

Studies on the microbial transformation of progesterone and its derivatives have revealed diverse hydroxylation patterns. For example, the fungus Isaria farinosa has been shown to hydroxylate progesterone at the 6β and 11α positions. nih.gov When 17α-hydroxyprogesterone was used as a substrate with the same fungus, hydroxylation occurred at the 6β and 12β positions. nih.gov

Bacterial cytochrome P450 enzymes are also capable of hydroxylating steroids at various positions. nih.gov For instance, CYP106A2 from Bacillus megaterium hydroxylates a range of steroids, including progesterone, primarily at the 15β-position. nih.gov Other bacterial P450s have been identified that can introduce hydroxyl groups at the 1α, 6β, and 9α positions of different steroid cores. nih.gov

The fungus Cochliobolus lunatus contains a cytochrome P450 enzyme, P-450lun, which can hydroxylate progesterone at the 14α- and 11β-positions. mdpi.com Another microbial enzyme system from Streptomyces roseochromogenes includes a cytochrome P450 that performs 16α-hydroxylation of progesterone. researchgate.net

These studies demonstrate the vast potential of microorganisms to modify the progesterone scaffold, including the potential for direct hydroxylation of this compound, although specific studies focusing solely on this compound as a substrate for microbial transformation are less common. The established patterns of progesterone hydroxylation suggest that various hydroxylated derivatives of this compound could be produced using microbial systems.

| Microorganism | Substrate | Hydroxylation Position(s) |

| Isaria farinosa | Progesterone | 6β, 11α |

| Isaria farinosa | 17α-Hydroxyprogesterone | 6β, 12β |

| Bacillus megaterium (CYP106A2) | Progesterone | 15β |

| Cochliobolus lunatus (P-450lun) | Progesterone | 14α, 11β |

| Streptomyces roseochromogenes | Progesterone | 16α |

Biological Roles and Physiological Implications in Research Models

Involvement in Reproductive Physiology in Model Systems

Research in various model systems has highlighted the involvement of (20S)-20-Hydroxypregn-4-en-3-one in reproductive physiology. Studies have shown its presence and fluctuations during the menstrual cycle and pregnancy, suggesting a role in the intricate processes of reproduction. nih.gov

Role as a Molecular Messenger within Cellular Research

In the realm of cellular research, this compound is utilized as a tool to investigate various aspects of steroid metabolism and its effects on cellular processes. smolecule.com It serves as a substrate for enzymes like 20-alpha-hydroxysteroid dehydrogenase, allowing researchers to study enzyme kinetics and function. smolecule.com Furthermore, it is employed in cellular and receptor studies to probe its interactions with specific cellular components and its influence on biological pathways. smolecule.com

Investigation of Effects on Cellular Receptors and Signaling Pathways

The interaction of this compound with cellular receptors and its subsequent impact on signaling pathways are areas of active investigation.

This compound is known to interact with progesterone (B1679170) receptors, which are key mediators of progestin action. nih.gov These interactions can modulate the expression of genes involved in reproductive functions. smolecule.com Studies have also explored its potential to regulate estrogen receptor levels, suggesting a broader influence on hormonal signaling in tissues like breast cancer cells. lookchem.com

While direct and extensive research on the effects of this compound on specific signaling cascades like PI3K-Akt and Ras-Rap1 is still emerging, the broader context of steroid hormone action suggests potential involvement. Steroid hormones are known to influence these pathways, which are critical for cell proliferation, differentiation, and survival. For instance, the Rap1 signaling pathway, which is involved in processes like cell adhesion and proliferation, is a known target of regulation in hematopoietic cells. nih.gov The intricate crosstalk between steroid receptor signaling and these fundamental intracellular cascades remains an important area for future research.

Research into Membrane Interactions and Stabilization

The lipophilic nature of steroids like this compound suggests potential interactions with cellular membranes. While specific research on its role in membrane stabilization is not extensively detailed in the provided search results, the general properties of steroids imply that they can intercalate into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-associated proteins. This area presents an opportunity for further investigation to fully understand the compound's complete cellular impact.

Methods of Synthesis and Bioconversion for Research Purposes

Enzymatic Synthesis Approaches

Enzymatic methods provide highly specific routes to (20S)-20-Hydroxypregn-4-en-3-one, leveraging the natural metabolic pathways found in various organisms. These approaches are valued for their high selectivity, which minimizes the formation of unwanted byproducts.

Utilization of 20α-Hydroxysteroid Dehydrogenase in Vitro

The primary and most direct enzymatic route for synthesizing this compound is through the reduction of its precursor, progesterone (B1679170). nih.gov This reaction is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.govwikipedia.org In vitro synthesis involves incubating purified or crude preparations of this enzyme with progesterone under controlled laboratory conditions.

Several specific 20α-HSD enzymes, such as AKR1C1, AKR1C2, and AKR1C3, have been identified as capable of performing this conversion. wikipedia.org The reaction involves the stereospecific transfer of a hydride ion to the C20 ketone of progesterone, resulting exclusively in the (20S) configuration of the hydroxyl group. This method is highly valued in research for its ability to produce a pure stereoisomer, which is essential for studying its specific biological activities without interference from its (20R) counterpart. nih.gov

Bioconversion with Recombinant Organisms and Cell Cultures

For larger-scale production and to harness cellular machinery, whole-cell bioconversion using recombinant microorganisms or specific cell cultures is employed. This biotechnological approach involves genetically engineering bacteria or yeast to express the necessary enzymes, such as 20α-HSD, for converting a supplied steroid precursor into this compound.

Research has demonstrated the use of various microorganisms for this purpose. For instance, recombinant yeast strains like Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to express steroid-modifying enzymes, including those capable of C20 reduction. Similarly, certain bacterial species, such as those from the genus Rhodococcus, have been used for the C20 reduction of related steroid compounds like cortisone, highlighting the potential of microbial systems for these transformations. acs.org The efficiency of these bioconversions can be optimized by modifying culture conditions and the expression levels of the recombinant enzymes.

| Organism/Cell Type | Precursor | Key Enzyme(s) | Product(s) | Research Focus |

| Bovine Corpus Luteum Cells | Progesterone | 20α-Hydroxysteroid Dehydrogenase (Endogenous) | This compound | Studying endogenous enzyme expression and activity. nih.gov |

| Recombinant Saccharomyces cerevisiae | Progesterone | Recombinant Cytochrome P450c17 / 20α-HSD | 17α,20α-dihydroxypregn-4-en-3-one | Multi-step steroid modification. |

| Recombinant Rhodococcus strains | Cortisone | Endogenous Reductases | 20-hydroxycortisone | Biotransformation of C20-ketosteroids. acs.org |

Chemical Synthesis Methodologies from Steroid Precursors

Chemical synthesis provides an alternative to enzymatic methods, offering scalability and the ability to produce analogues. The primary strategy for synthesizing this compound is the chemical reduction of the C20 ketone of a suitable steroid precursor, most commonly progesterone.

A key challenge in the chemical reduction of progesterone is controlling the stereochemistry at the C20 position to preferentially obtain the (20S) alcohol. Various reducing agents and reaction conditions have been explored to achieve this. Common stoichiometric reducing agents include complex metal hydrides like sodium borohydride (B1222165) and lithium aluminium hydride. wikipedia.org

One notable laboratory method involves the asymmetric reduction of the C20 ketone of 17α-hydroxylated steroids using sodium borohydride in a specialized two-phase solvent system. nih.gov In one study, this system, consisting of an aqueous calcium chloride solution and an organic solvent like chloroform, was used to reduce the side chains of corticosteroids. The presence of calcium ions was proposed to form a complex with the 17α-hydroxy and C20-keto groups, holding the side chain in a specific orientation that favors hydride attack from the direction needed to produce the 20α-alcohol. nih.gov This method highlights how careful selection of reagents and conditions can steer the reaction towards the desired stereoisomer.

Stereoselective Synthesis and Diastereoisomer Isolation in Laboratory Settings

Given that the biological activity of 20-hydroxyprogesterone can differ significantly between its (20S) and (20R) diastereoisomers, methods for both stereoselective synthesis and the isolation of pure isomers are critical for research. nih.gov

Stereoselective synthesis aims to produce one diastereomer in significant excess over the other. The chemical method described previously, using sodium borohydride with calcium chloride, is an example of such a synthesis. Research has shown that reaction parameters, particularly temperature, have a strong influence on stereoselectivity. For the reduction of cortisol, a stereoselectivity of 92% in favor of the 20α-form was achieved at -27°C. nih.gov As the temperature increased, the proportion of the 20β-form also increased, demonstrating the importance of temperature control in laboratory synthesis. nih.gov

When a synthesis results in a mixture of both the (20S) and (20R) diastereoisomers, laboratory techniques are required for their separation and isolation. The most common and effective method for this is high-performance liquid chromatography (HPLC). nih.gov Researchers have developed specific HPLC protocols for the chiral resolution of these steroid isomers. nih.gov A typical method involves using a reverse-phase column, such as a C18 column, with a precisely controlled mobile phase. nih.gov The different spatial arrangements of the hydroxyl group in the (20S) and (20R) isomers lead to slightly different interactions with the stationary phase of the column, causing them to travel through the column at different rates and allowing for their separation and collection as pure compounds. nih.gov

Analytical Methodologies for Research of 20s 20 Hydroxypregn 4 En 3 One

Utilization as a Reference Standard in Analytical Techniques

(20S)-20-Hydroxypregn-4-en-3-one serves as a crucial reference standard in various analytical applications. sigmaaldrich.comsigmaaldrich.com As a certified reference material, it is produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring its quality and reliability for use in pharmaceutical analysis, method development, and quality control. sigmaaldrich.com

Facilitating Accurate Identification and Quantification of Related Compounds

The availability of a pure, well-characterized standard of this compound is fundamental for the accurate identification and quantification of this and related steroid compounds in complex biological matrices. Its use as a reference allows for the precise calibration of analytical instruments, ensuring that measurements are both accurate and reproducible. This is particularly important in metabolic studies where distinguishing between structurally similar isomers, such as the (20R) and (20S) epimers of 20-hydroxypregn-4-en-3-one, is critical. nist.govnist.gov

Advanced Chromatographic and Spectrometric Techniques in Metabolomics Research

Metabolomics research, which involves the comprehensive analysis of small molecules in biological systems, heavily relies on advanced chromatographic and spectrometric techniques to profile steroids like this compound.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of steroid hormones and their metabolites. nih.govspringernature.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-concentration analytes in complex mixtures such as plasma and urine. nih.govnih.gov In steroid analysis, LC-MS/MS is often preferred for its ability to separate and identify structurally similar compounds, including isomers, with a high degree of confidence. nih.gov The development of robust LC-MS/MS assays enables the simultaneous quantification of multiple steroid metabolites, providing a comprehensive view of steroidogenic pathways. nih.govnih.gov

Table 1: Representative LC-MS/MS Method Parameters for Steroid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Separation | Achieved within a short run time (e.g., 5.5 minutes) for rapid sample throughput. | nih.gov |

| Mass Spectrometry Conditions | Optimized Multiple Reaction Monitoring (MRM) transitions for each analyte to ensure specificity and sensitivity. | nih.gov |

| Quantification | Calibration curves with high correlation coefficients (R2 > 0.990) are used for accurate quantification. | nih.gov |

| Precision | Intra- and inter-assay coefficients of variation (CVs) are typically below 15%. | nih.gov |

| Accuracy | Recovery rates generally fall within 85-115%. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC/MS) is a classic and powerful technique for steroid profiling. nih.gov It provides excellent chromatographic resolution, which is essential for separating the numerous steroid isomers found in biological samples. nih.gov A key advantage of GC/MS is the generation of highly characteristic electron ionization (EI) mass spectra, which can be confidently matched against extensive spectral libraries for compound identification. nih.gov However, steroid analysis by GC/MS requires a derivatization step to increase the volatility of the analytes, which can be time-consuming. nih.gov

Thin Layer Chromatography (TLC) in Steroid Metabolite Separation

Thin-layer chromatography (TLC) remains a valuable and cost-effective method for the qualitative and semi-quantitative analysis of steroids. analis.com.mybioline.org.br It allows for the simultaneous analysis of multiple samples and is adaptable to various detection methods. analis.com.my High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity, with detection limits often in the nanogram range. nih.gov Different solvent systems can be employed to achieve the separation of various classes of steroids, including androgens, gestagens, and their metabolites. nih.gov Visualization of the separated steroids can be achieved by spraying with reagents that produce colored or fluorescent spots under specific lighting conditions. analis.com.my

Table 2: Common TLC Systems for Steroid Separation

| Stationary Phase | Mobile Phase | Steroid Class | Reference |

|---|---|---|---|

| Silica gel KG-60 HPTLC | Dichloromethane/cyclohexane/acetone (70:25:5) | Androgens, gestagens, and metabolites | nih.gov |

| Silica gel KG-60 HPTLC | Diethyl ether/isooctane/isopropanol (70:25:5) | Corticosteroids, mineralocorticoids, and their derivatives | nih.gov |

| Silica gel | Cyclohexane/butyl acetate/chloroform (86:7:7) | General steroids | bioline.org.br |

Immunoassay Development and Applications in Academic Research

Immunoassays are widely used for the quantification of specific steroids due to their high sensitivity and ease of implementation. mdpi.com However, a significant limitation of immunoassays is the potential for cross-reactivity with structurally similar compounds, which can lead to inaccurate results. mdpi.com While specific immunoassays for this compound are not extensively documented in the provided search results, the general principles of steroid immunoassay development are applicable. These assays typically involve the generation of antibodies that specifically recognize the target steroid. The development of highly specific monoclonal or polyclonal antibodies is a critical step in creating a reliable immunoassay. In academic research, while immunoassays can be a valuable screening tool, more specific methods like LC-MS/MS or GC-MS are often required for confirmation and precise quantification, especially in complex metabolomic studies. mdpi.com

Structure Activity Relationship Studies of 20s 20 Hydroxypregn 4 En 3 One and Derivatives

Comparative Analysis with Progesterone (B1679170) and Other Pregnane (B1235032) Metabolites

(20S)-20-Hydroxypregn-4-en-3-one, also known as 20α-hydroxyprogesterone (20α-DHP), is a naturally occurring endogenous progestogen and a primary metabolite of progesterone. wikipedia.org The conversion from progesterone is catalyzed by enzymes known as 20α-hydroxysteroid dehydrogenases (20α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3. wikipedia.orgrupahealth.comnih.gov This metabolic step, the reduction of the C-20 keto group to a hydroxyl group, is a critical determinant of its biological activity.

Compared to progesterone, this compound exhibits significantly lower progestogenic activity. rupahealth.comhealthmatters.io It has a much-reduced affinity for the progesterone receptor, estimated to be about one-fifth of the relative activity of progesterone. wikipedia.org This decrease in potency highlights the importance of the C-20 ketone for high-affinity binding to the progesterone receptor and subsequent progestational effects. While historically considered an inactive metabolite, more recent research suggests that both 20α-DHP and its stereoisomer 20β-DHP possess some progestational effects on endometrial stromal cells, similar to progesterone. benthamdirect.com

Beyond progesterone, the broader family of pregnane metabolites displays a wide array of biological activities. Pregnane glycosides, for example, are known for their diverse pharmacological properties, including immunomodulatory, anticancer, and anti-inflammatory effects. researchgate.netnih.gov The specific nature and attachment of sugar moieties to the pregnane skeleton are crucial for these activities. researchgate.net Other progesterone metabolites identified in metabolic studies include 5α-pregnanedione and 5β-pregnanedione, which are involved in regulating uterine contractility through pathways potentially involving the pregnane X receptor. researchgate.net

Table 1: Comparative Profile of Progesterone and this compound

| Feature | Progesterone | This compound (20α-DHP) |

| Chemical Structure | Pregn-4-ene-3,20-dione | This compound |

| Key Functional Group | C-20 ketone | C-20 alpha-hydroxyl group |

| Progestogenic Activity | High | Low (approx. 1/5th of progesterone) wikipedia.org |

| Receptor Affinity | High affinity for progesterone receptor | Very low affinity for progesterone receptor wikipedia.org |

| Metabolic Relationship | Parent compound | Metabolite of progesterone wikipedia.org |

| Primary Forming Enzyme | - | 20α-hydroxysteroid dehydrogenase (e.g., AKR1C1) wikipedia.orgrupahealth.com |

Investigating Structural Features Affecting Biological Activity in Cellular Assays

The biological activity of this compound is fundamentally dictated by its structural characteristics, particularly the orientation of the hydroxyl group at the C-20 position. This single structural alteration—the reduction of the C-20 ketone of progesterone—is the primary reason for its diminished progestogenic activity. Cellular and receptor studies utilize this compound to probe the specific interactions within steroid metabolism pathways. nih.gov

In conditions like endometriosis, the upregulation of AKR1C1, the enzyme that converts progesterone to its less active 20α-metabolite, is observed. rupahealth.com This enzymatic conversion reduces the local protective effects of progesterone, demonstrating how a specific structural modification can impact cellular function in a disease context. rupahealth.com

Furthermore, this compound has been identified as an aromatase inhibitor, a property not prominently associated with progesterone. wikipedia.org Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. nih.gov By inhibiting this enzyme, this compound can reduce estrogen production in tissues like the breast. wikipedia.orgpharmgkb.org The mechanism of aromatase inhibitors often involves binding to the enzyme's active site, thereby blocking the substrate. nih.govpatsnap.com The structural features of this compound that enable it to inhibit aromatase, while progesterone does not significantly, suggest a specific interaction with the enzyme that is distinct from its binding to the progesterone receptor.

Studies on pregnane derivatives, such as pregnane glycosides, further underscore the importance of specific structural features. The attachment of sugar molecules (glycans) to the steroid core is critical for the biological activities of these compounds, which can range from anti-inflammatory to cytotoxic effects. researchgate.netdntb.gov.ua This indicates that modifications at other positions of the pregnane structure, beyond C-20, can introduce entirely new biological functions.

Studies on Related Stereoisomers and Their Distinct Activities (e.g., (20R)-20-Hydroxypregn-4-en-3-one)

The stereochemistry at the C-20 position is a critical determinant of the biological activity of 20-hydroxyprogesterone. The two main epimers are this compound (20α-DHP) and (20R)-20-Hydroxypregn-4-en-3-one (20β-DHP). These stereoisomers, differing only in the spatial arrangement of the hydroxyl group at C-20, are metabolized from progesterone by distinct enzymes: 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD), respectively. benthamdirect.com

While both are metabolites of progesterone, their biological activities can differ. Historically, 20α-DHP was often considered an inactive catabolite of progesterone. nih.govbenthamdirect.com However, some studies have challenged this view. For instance, research has suggested that both 20α-DHP and 20β-DHP can exert progestational effects on endometrial stromal cells, indicating a more complex biological role than simple inactivation. benthamdirect.com

Conversely, other studies have highlighted their inability to substitute for progesterone in certain functions. A key study in ovariectomized mice found that neither 20α-DHP nor 20β-DHP could maintain pregnancy when administered, a crucial function of progesterone. benthamdirect.com This suggests that while they may retain some cellular activities, they lack the full spectrum of progesterone's physiological effects. The distinct biological profiles of these stereoisomers underscore the high degree of structural specificity required for steroid hormone action.

Table 2: Comparison of (20S) and (20R) Stereoisomers of 20-Hydroxypregn-4-en-3-one

| Feature | This compound (20α-DHP) | (20R)-20-Hydroxypregn-4-en-3-one (20β-DHP) |

| Synonym | 20α-Hydroxyprogesterone | 20β-Hydroxyprogesterone |

| Forming Enzyme | 20α-hydroxysteroid dehydrogenase (20α-HSD) benthamdirect.com | 20β-hydroxysteroid dehydrogenase (20β-HSD) benthamdirect.com |

| Progestational Effect (Endometrial Stromal Cells) | Reported to have effects similar to progesterone benthamdirect.com | Reported to have effects similar to progesterone benthamdirect.com |

| Ability to Maintain Pregnancy (in mice) | Ineffective when administered subcutaneously benthamdirect.com | Ineffective when administered subcutaneously benthamdirect.com |

| Relative Potency vs. Progesterone | Significantly less potent wikipedia.org | Activity profile distinct from progesterone |

Future Directions in Research on 20s 20 Hydroxypregn 4 En 3 One

Further Elucidation of Molecular Mechanisms of Action

While it is established that (20S)-20-Hydroxypregn-4-en-3-one is a metabolite of progesterone (B1679170), its own specific molecular interactions are a burgeoning area of investigation. nih.gov It is formed from progesterone through the action of the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). smolecule.com Unlike its precursor, progesterone, this compound exhibits very low affinity for the progesterone receptor, suggesting that its biological effects are likely mediated through alternative pathways. smolecule.com

One promising area of research is its potential to regulate estrogen receptor levels. Studies have indicated that this compound, along with other progesterone metabolites, may play a role in modulating estrogen receptor levels in the context of breast cancer. lookchem.com This suggests a potential for therapeutic intervention that is distinct from that of progesterone itself. Future studies will likely focus on:

Receptor Binding Assays: To identify specific nuclear or membrane-bound receptors with which this compound interacts with high affinity.

Gene Expression Profiling: To understand how this compound alters the expression of target genes, particularly those involved in cell proliferation, differentiation, and apoptosis in various cell types.

Signal Transduction Pathway Analysis: To map the intracellular signaling cascades that are activated or inhibited by this compound, providing a clearer picture of its cellular effects.

Exploration of Novel Metabolic Pathways and Metabolite Roles

The metabolic journey of this compound does not end with its formation from progesterone. Research is beginning to shed light on its subsequent transformations and the biological activities of its downstream metabolites.

In human endometrial stromal (HES) cells, for instance, progesterone is metabolized to (20S)-20-hydroxy-pregn-4-ene-3-one, which is then further converted to other metabolites. Two notable downstream metabolites that have been identified are:

(20S)-20-hydroxy-5α-pregnane-3-one

(20S)-5α-pregnane-3α,20-diol researchgate.net

The identification of these metabolites opens up new questions about their specific roles in endometrial physiology and pathology. Future research in this area will likely involve:

Metabolite Identification and Quantification: Using advanced analytical techniques to identify and quantify the full spectrum of this compound metabolites in various biological tissues and fluids.

Functional Characterization of Metabolites: Investigating the biological activities of these newly identified metabolites to determine if they possess unique hormonal, neuroactive, or other physiological functions.

Enzyme and Transporter Identification: Characterizing the specific enzymes and transporters responsible for the synthesis, conversion, and elimination of this compound and its derivatives.

A study on the dynamic changes of progesterone and its metabolites in human urine during pregnancy revealed that the levels of 20α-hydroxy progesterone, along with progesterone, 5α-dihydroprogesterone, and 5β-dihydroprogesterone, initially increase in mid-pregnancy and then decrease in late pregnancy. nih.gov This highlights the dynamic nature of its metabolism and its potential role in maintaining a healthy pregnancy.

Development of Enhanced Analytical Techniques for Comprehensive Metabolomics and Proteomics

The study of this compound and its metabolic network heavily relies on sophisticated analytical methodologies. The compound itself serves as a crucial reference standard for the accurate identification and quantification in various biological samples. smolecule.com

Advanced analytical platforms are essential for gaining a holistic understanding of the metabolic and proteomic changes induced by this steroid. Key techniques and future directions include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is already being employed for the sensitive and specific detection of progesterone and its metabolites, including this compound. researchgate.netresearchgate.net Future developments will likely focus on increasing the throughput and coverage of these methods to analyze a larger number of metabolites simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for the analysis of steroids, often after a derivatization step to improve their volatility and ionization efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method for analyzing metabolites and can provide unique structural information.

Integrated 'Omics' Approaches: The future of this research lies in the integration of metabolomics data with proteomics, transcriptomics, and genomics data. This systems-level approach will provide a more complete picture of the biological role of this compound by linking changes in its levels to alterations in protein expression and gene regulation.

These advanced analytical strategies will be instrumental in building comprehensive metabolic and signaling maps centered around this compound.

Synergistic Studies with Other Compounds in Complex Biological Extracts and Mixtures

The biological activity of a single compound can be significantly influenced by the presence of other molecules within a complex mixture, such as a biological extract. The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a critical area for future investigation.

While direct synergistic studies involving this compound are currently limited, the broader context of progesterone and its metabolites suggests this is a promising research avenue. For example, the combined effects of progesterone and prostaglandins (B1171923) have been shown to have a synergistic inhibitory effect on T-cell mitogenesis. This suggests that exploring the interactions of this compound with other endogenous compounds could reveal novel regulatory mechanisms.

Future research should focus on:

Screening for Synergistic Interactions: Testing the effects of this compound in combination with other steroid hormones, growth factors, and signaling molecules to identify potential synergistic or antagonistic relationships.

Analysis of Complex Biological Extracts: Investigating the presence and activity of this compound in natural extracts from plants or other biological sources that are known to have hormonal effects. This could uncover novel synergistic combinations with therapeutic potential.

Mechanism of Synergy: Once synergistic interactions are identified, further studies will be needed to elucidate the underlying molecular mechanisms, which could involve multi-target effects or the modulation of common signaling pathways.

By exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for a deeper understanding of steroid biology and potentially leading to new therapeutic strategies for a range of physiological and pathological conditions.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and characterizing (20S)-20-Hydroxypregn-4-en-3-one in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is commonly used for quantification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. For impurity profiling, reversed-phase HPLC coupled with photodiode array (PDA) detection can distinguish stereoisomers like (20S)- vs. (20R)-hydroxypregn-4-en-3-one . Ensure calibration with certified reference standards (e.g., ACI 166102 Progesterone Imp. B) to validate accuracy .

Q. How can researchers synthesize and purify this compound for experimental use?

- Methodological Answer : Semi-synthetic routes often start from progesterone or related steroids, utilizing enzymatic or chemical hydroxylation at C20. Purification typically involves column chromatography (silica gel or Sephadex) with gradient elution. Recrystallization in acetone/hexane mixtures improves stereochemical purity. Confirm identity via melting point, optical rotation, and comparative NMR with published spectra .

Q. What are the primary challenges in distinguishing this compound from structurally related metabolites?

- Methodological Answer : Co-elution of epimers (e.g., 20S vs. 20R) in chromatographic systems is a key challenge. Advanced techniques like chiral stationary-phase HPLC or enzymatic assays (e.g., NAD(P)+-dependent dehydrogenases) exploit stereospecific interactions to resolve isomers . Cross-validation with X-ray crystallography or circular dichroism (CD) spectroscopy is recommended for definitive stereochemical assignment .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems in steroidogenesis, and what experimental designs are optimal for studying these interactions?

- Methodological Answer : The compound is a substrate for bifunctional 17β-hydroxysteroid dehydrogenases (e.g., EC 1.1.1.270), which regulate steroid potency via redox reactions. In vitro assays should use purified enzymes with NAD(P)H cofactors, monitoring reaction kinetics via spectrophotometry (340 nm for NADPH depletion). For in vivo studies, LC-MS/MS quantification in tissue homogenates paired with CRISPR/Cas9 knockout models can elucidate metabolic pathways .

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cofactor concentrations) or incomplete impurity profiling. Implement rigorous quality control:

- Validate compound purity (>98% by HPLC).

- Use standardized cell lines (e.g., HEK293 for receptor studies) with controlled passage numbers.

- Apply meta-analysis frameworks to reconcile disparate results, emphasizing effect sizes and confidence intervals .

Q. What strategies are effective for quantifying trace levels of this compound in pharmacokinetic studies?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC)-tandem MS with deuterated internal standards (e.g., d₄-progesterone) enhances sensitivity and minimizes matrix effects. For low-abundance samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Validate methods per ICH guidelines, including spike-recovery experiments (85–115% acceptable range) .

Q. How should researchers design experiments to investigate the role of this compound in endocrine disruption?

- Methodological Answer : Prioritize in silico docking studies to predict receptor binding (e.g., glucocorticoid or progesterone receptors). Follow with reporter gene assays (e.g., luciferase-based systems) in steroid-sensitive cell lines. For in vivo relevance, use zebrafish embryos or rodent models, measuring endpoints like vitellogenin levels or histopathological changes in steroidogenic tissues .

Methodological Considerations

- Data Reproducibility : Document experimental protocols exhaustively, including instrument settings (e.g., HPLC gradient profiles) and reagent lot numbers, to enable replication .

- Error Mitigation : Quantify uncertainties via triplicate measurements and statistical tools (e.g., Monte Carlo simulations for error propagation) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。